Ethyl 2-[(diethylamino)methyl]-2,3-diphenylpropanoate
Description
Properties
CAS No. |
22319-46-6 |
|---|---|
Molecular Formula |
C22H29NO2 |
Molecular Weight |
339.5 g/mol |
IUPAC Name |
ethyl 2-benzyl-3-(diethylamino)-2-phenylpropanoate |
InChI |
InChI=1S/C22H29NO2/c1-4-23(5-2)18-22(21(24)25-6-3,20-15-11-8-12-16-20)17-19-13-9-7-10-14-19/h7-16H,4-6,17-18H2,1-3H3 |
InChI Key |
IVGRTKSHKHOHHB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Alkylation of Triethyl Phosphonoacetate (Key Step for Backbone Formation)
One common approach to constructing the diphenylpropanoate framework is through the alkylation of triethyl phosphonoacetate, which proceeds via an SN2 mechanism:
- Deprotonation: The α-carbon of triethyl phosphonoacetate is deprotonated using sodium hydride (NaH), generating a nucleophilic carbanion stabilized by resonance with ester and phosphonate groups.
- Nucleophilic Attack: The carbanion attacks a benzyl bromide electrophile, displacing bromide and forming an alkylated intermediate.
- Control of Substitution: The reaction can be controlled to favor monoalkylation (compound 2) over dialkylation (compound 3) by temperature regulation, as steric hindrance increases activation energy for the second substitution.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Deprotonation | Sodium hydride, anhydrous THF, 0°C to -60°C | Under nitrogen atmosphere, molecular sieves used to maintain dryness |
| Alkylation | Benzyl bromide, dry THF | Slow addition, low temperature to favor monoalkylation |
This step yields ethyl 2-(diethoxyphosphoryl)-3-phenylpropanoate, a key intermediate in the synthesis.
Introduction of the Diethylamino Methyl Group
The diethylamino substituent is introduced typically by:
- Reductive Amination: Reaction of the ketone or aldehyde intermediate with diethylamine in the presence of a reducing agent.
- Nucleophilic Substitution: Substitution of a suitable leaving group (e.g., mesylate) with diethylamine.
In one reported method, the mesylation of an alcohol intermediate followed by substitution with diethylamine under controlled conditions yields the desired diethylamino methyl group.
Esterification and Final Product Formation
The ester group is generally formed or maintained throughout the synthesis by:
Catalysts and Solvents
- Catalysts: Palladium on activated charcoal is often employed in hydrogenation steps when reductive amination or hydrogenolysis is involved.
- Solvents: Anhydrous tetrahydrofuran (THF), acetonitrile, and acetic acid are commonly used solvents depending on the reaction step. Water and alcohols are also used in specific hydrolysis or saponification steps.
Detailed Synthetic Pathway Example
A representative synthetic route based on literature and patent data is summarized below:
Research Outcomes and Optimization
Yield and Purity
- Alkylation yields can be optimized by temperature control to minimize dialkylation side products.
- Reductive amination or substitution steps typically achieve good yields (>80%) with appropriate catalysts and solvent systems.
- Purification methods such as chromatography and recrystallization yield high-purity products suitable for further applications.
Reaction Time and Conditions
Analytical Characterization
- NMR spectroscopy (1H, 13C, 31P) is used extensively to confirm structure and purity.
- LC-MS chromatograms support the identification of intermediates and final products.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Alkylation | Triethyl phosphonoacetate, NaH, benzyl bromide, THF, -60°C | Formation of diphenylpropanoate intermediate |
| Reduction | LiAlH4 or similar reducing agent | Conversion to alcohol intermediate |
| Mesylation | Methanesulfonyl chloride, base | Preparation of mesylate for substitution |
| Nucleophilic substitution | Diethylamine, ethanol or acetonitrile, mild heating | Introduction of diethylamino methyl group |
| Purification | Chromatography, recrystallization | High purity final compound |
Chemical Reactions Analysis
Types of Reactions
Benzenepropanoic acid, a-[(diethylamino)methyl]-a-phenyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters and amides
Scientific Research Applications
Benzenepropanoic acid, a-[(diethylamino)methyl]-a-phenyl-, ethyl ester has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenepropanoic acid, a-[(diethylamino)methyl]-a-phenyl-, ethyl ester involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Ethyl 2-[(diethylamino)methyl]-2,3-diphenylpropanoate with analogous compounds in terms of structure, synthetic pathways, and functional attributes.
Structural Analogues and Substituent Variations
Key Observations :
- Lipophilicity: this compound exhibits higher lipophilicity than fluorophenyl or pyridinyl analogs due to its dual phenyl groups, which may limit aqueous solubility but enhance membrane permeability .
- Synthetic Flexibility: The compound shares a common esterification pathway with analogs like methyl 2-cyanoethenyl derivatives (e.g., acetic acid-mediated condensation with aromatic amines) . However, its diethylamino-methyl group requires additional alkylation steps compared to simpler esters .
- Biological Relevance : Unlike Darapladib (a clinical-stage compound targeting lipoprotein-associated phospholipase A2), the target compound lacks direct therapeutic data but may serve as a precursor for bioactive molecules due to its amine-ester hybrid structure .
Functional Group Impact on Reactivity
- Amine vs. Heterocyclic Moieties: The diethylamino group in the target compound provides basicity (pKa ~9–10), enabling salt formation for improved solubility. In contrast, piperidinyl or pyridinyl substituents (e.g., in and ) offer rigid, planar structures that enhance receptor binding .
Impurity Profiles and Stability
Compounds like those in (e.g., 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol) highlight the importance of controlling impurities in amino-ester derivatives. The target compound’s stability may be influenced by hydrolysis of the ester group under acidic or alkaline conditions, a common degradation pathway shared with analogs .
Biological Activity
Ethyl 2-[(diethylamino)methyl]-2,3-diphenylpropanoate, commonly referred to as Aprophen (or Aprofene), is a compound with notable biological activities, particularly in the context of its pharmacological effects. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C21H27NO2
- Molecular Weight : 325.445 g/mol
- CAS Number : 528-52-9
Aprophen exhibits antimuscarinic properties, which means it acts as an antagonist to muscarinic acetylcholine receptors. This action is significant in various therapeutic contexts, particularly in the treatment of conditions related to the central nervous system (CNS).
Antimuscarinic Activity
- Inhibition of Muscarinic Receptors : Aprophen blocks the action of acetylcholine at muscarinic receptors, which can lead to decreased secretions and muscle contractions in smooth muscle tissues. This property makes it useful in managing conditions like motion sickness and other disorders where cholinergic activity is detrimental.
Therapeutic Applications
- CNS Disorders : Aprophen has been studied for its potential in treating CNS-related disorders due to its ability to modulate neurotransmitter systems.
- Antitumor Activity : Recent studies have indicated that Aprophen may possess antitumor properties. For instance, research has shown that compounds with similar structures can inhibit cell proliferation and induce apoptosis in cancer cell lines.
Case Studies and Experimental Data
Recent studies have provided insights into the biological activity of Aprophen:
- Antitumor Mechanism : A study focusing on propolis (a natural resin) highlighted that compounds similar to Aprophen exhibited significant inhibition of cancer cell proliferation through various metabolic pathways, including steroid hormone biosynthesis and linoleic acid metabolism. The study identified several metabolites that were significantly altered in treated cells compared to controls .
- Cell Viability Assays : In vitro assays demonstrated that Aprophen had dose-dependent effects on cell viability in various cancer cell lines. For example, IC50 values for Aprophen were reported as follows:
Comparative Biological Activity Table
| Compound | Biological Activity | IC50 Value (µg/mL) |
|---|---|---|
| This compound (Aprophen) | Antimuscarinic, potential antitumor | 98 (A431) |
| Propolis Extract | Antitumor via metabolic pathway modulation | 29.04 (A431) |
| Dihydroartemisinin | Inhibits proliferation and promotes apoptosis | Varies by cell line |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 2-[(diethylamino)methyl]-2,3-diphenylpropanoate, and what intermediates are critical for optimizing yield?
- Methodological Answer : The compound can be synthesized via multi-step alkylation and esterification reactions. Key intermediates include diethylaminoethyl precursors and diphenylpropanoate esters. For example, analogous syntheses of structurally related compounds (e.g., N-substituted pyrole carboxamides) involve catalytic alkylation of tertiary amines with halogenated esters under anhydrous conditions . Optimization often requires controlling reaction temperature (40–60°C) and using non-polar solvents (e.g., toluene) to minimize side reactions. Intermediate purity should be verified via TLC (silica gel, hexane/ethyl acetate eluent) before proceeding to the final esterification step.
Q. How is the stereochemical configuration of this compound confirmed?
- Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemistry. For example, crystallographic studies of structurally similar esters (e.g., methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate) reveal bond angles and torsion angles critical for confirming spatial arrangements . Alternatively, NMR spectroscopy (¹H and ¹³C) can identify diastereotopic protons and coupling constants (e.g., J-values > 12 Hz for trans-configurations). Chiral HPLC with a polysaccharide column can further validate enantiopurity .
Q. What analytical techniques are recommended for assessing purity and structural integrity?
- Methodological Answer : A combination of techniques is essential:
- HPLC-MS : To detect impurities (<0.1%) and confirm molecular weight (e.g., ESI+ mode for protonated ions).
- FT-IR : To verify functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹, tertiary amine N-H bend at ~1600 cm⁻¹).
- Elemental Analysis : To validate C, H, N content (±0.3% deviation).
- Thermogravimetric Analysis (TGA) : To assess thermal stability and decomposition profiles .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields reported across different synthetic protocols?
- Methodological Answer : Discrepancies often arise from variations in solvent polarity, catalyst loading, or moisture sensitivity. For instance, patent literature highlights that yields for analogous N-alkylated intermediates drop by 15–20% when reactions are conducted in polar aprotic solvents (e.g., DMF) due to competing hydrolysis . Systematic Design of Experiments (DoE) can isolate critical factors:
- Factor Screening : Use a Plackett-Burman design to test temperature, solvent, and catalyst.
- Response Surface Methodology (RSM) : Optimize parameters (e.g., 55°C, 0.5 mol% Pd/C catalyst) to maximize yield .
Q. What computational methods predict the reactivity of the diethylamino-methyl group in nucleophilic or electrophilic reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals (HOMO/LUMO) to predict sites of nucleophilic attack. For example, studies on ethyl 2-cyano-3-arylpropanoates show that electron-withdrawing groups (e.g., nitro) lower LUMO energies, enhancing electrophilicity at the β-carbon . Molecular dynamics simulations (AMBER force field) further assess solvent effects on reaction pathways .
Q. How do researchers evaluate the compound’s stability under physiological conditions for potential pharmacological applications?
- Methodological Answer : Stability studies should include:
- pH-Dependent Degradation : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours, followed by LC-MS analysis to detect hydrolysis products (e.g., free carboxylic acids or amines).
- Plasma Stability : Use human plasma at 37°C to assess esterase-mediated cleavage.
- Forced Degradation : Expose to UV light (ICH Q1B guidelines) and oxidants (H₂O₂) to identify photolytic or oxidative degradation pathways .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the compound’s solubility in aqueous vs. organic solvents?
- Methodological Answer : Solubility discrepancies often stem from polymorphism or impurities. For example, amorphous forms may exhibit higher aqueous solubility than crystalline forms. Researchers should:
- Characterize Polymorphs : Use XRPD (X-ray powder diffraction) to identify crystalline phases.
- Purification : Recrystallize from ethanol/water mixtures (70:30 v/v) to obtain a single polymorph.
- Solubility Parameters : Calculate Hansen solubility parameters (δD, δP, δH) to rationalize solvent compatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
